molecular formula C21H19ClN2O3 B2518218 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid CAS No. 669754-82-9

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid

カタログ番号: B2518218
CAS番号: 669754-82-9
分子量: 382.84
InChIキー: YQLAWVGHSFFDCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Taxonomy and IUPAC Nomenclature

The compound belongs to the class of quinolinone-piperidine hybrids, characterized by a quinoline backbone fused with a piperidine ring system. Its IUPAC name, 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid , systematically describes its structure:

  • Quinolinone core : A bicyclic system comprising a benzene ring fused to a pyridin-2-one moiety, substituted at position 6 with chlorine and at position 4 with a phenyl group.
  • Piperidine substituent : A six-membered nitrogen-containing ring attached at position 3 of the quinolinone, further functionalized with a carboxylic acid group at position 3 of the piperidine.
Property Value
Molecular formula C₂₁H₁₉ClN₂O₃
Molecular weight 382.85 g/mol
CAS registry number 669754-82-9
Key structural features Chloroquinolinone, piperidine, carboxylic acid

The SMILES notation O=C(C1CN(C2=C(C3=CC=CC=C3)C4=C(NC2=O)C=CC(Cl)=C4)CCC1)O further illustrates its connectivity.

Historical Development and Discovery Context

The synthesis of this compound emerged from efforts to optimize the pharmacological profiles of quinoline derivatives. Quinolines, historically significant as antimalarial agents (e.g., chloroquine), have been extensively modified to enhance bioavailability and target specificity. The incorporation of a piperidine-carboxylic acid moiety reflects strategies to improve solubility and binding interactions, as seen in hybrid molecules designed for antimalarial and anticancer applications.

While the exact discovery timeline is not publicly documented, its CAS registration (669754-82-9) and commercial availability from suppliers like Sigma-Aldrich and AA Blocks since the early 2020s suggest its development aligns with advances in heterocyclic hybrid synthesis.

Position Within Quinolinone-Piperidine Hybrid Architectures

Quinolinone-piperidine hybrids occupy a niche in drug discovery due to their dual pharmacophoric elements:

  • Quinolinone moiety : Imparts planar aromaticity for intercalation or enzyme inhibition.
  • Piperidine-carboxylic acid : Enhances water solubility and provides a handle for further functionalization.

This compound’s structure exemplifies modular design principles, where the chloro and phenyl groups on the quinolinone optimize steric and electronic interactions, while the piperidine ring introduces conformational flexibility. Such hybrids are frequently explored in:

  • Antimalarial research : Piperidine side chains improve vacuolar accumulation in Plasmodium parasites.
  • Kinase inhibition : The carboxylic acid group facilitates hydrogen bonding with ATP-binding pockets.

A comparative analysis of related hybrids is provided below:

Compound Key Modifications Biological Target
Chloroquine Diethylaminopentyl side chain Hemozoin formation
EVT-2655415 Cyclohexyl-pyridazine substituent Kinase inhibition
This compound Piperidine-3-carboxylic acid Underexplored (research stage)

The structural evolution from simple quinolines to piperidine hybrids underscores the compound’s role in probing structure-activity relationships.

特性

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-15-8-9-17-16(11-15)18(13-5-2-1-3-6-13)19(20(25)23-17)24-10-4-7-14(12-24)21(26)27/h1-3,5-6,8-9,11,14H,4,7,10,12H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAWVGHSFFDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Conrad-Limpach Reaction for Quinoline Formation

The Conrad-Limpach reaction provides a robust method for synthesizing 2-quinolones. Reacting 6-chloroaniline with ethyl benzoylacetate under refluxing acetic acid yields 6-chloro-4-phenyl-2-quinolone (A ) in 68–72% yield. Key parameters include:

  • Temperature : 120°C for 8 hours.
  • Acid catalyst : Glacial acetic acid.
  • Workup : Precipitation via neutralization with ammonium hydroxide.

Functionalization at the C3 Position

Introducing a leaving group at C3 is critical for subsequent coupling. Nitration followed by Sandmeyer reaction proves effective:

  • Nitration : Treating A with fuming nitric acid (90%) at 0°C introduces a nitro group at C3, yielding 3-nitro-6-chloro-4-phenyl-2-quinolone (B ) in 55% yield.
  • Reduction and Chlorination : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is diazotized and treated with CuCl to afford 3-chloro-6-chloro-4-phenyl-2-quinolone (C ) in 40–45% yield.

Synthesis of Piperidine-3-carboxylic Acid Derivatives

Reduction of Ethyl Nicotinate

Piperidine-3-carboxylic acid (D ) is synthesized via hydrogenation of ethyl nicotinate:

  • Hydrogenation : Ethyl nicotinate reacts with H₂ (50 psi) over Raney Ni in ethanol, yielding ethyl nipecotate in 85% yield.
  • Hydrolysis : Saponification with NaOH (2M) followed by acidification provides D in 90% yield.

Protection Strategies

To prevent side reactions during coupling, the carboxylic acid is protected as a tert-butyl ester using Boc₂O in THF (75% yield).

Coupling Methodologies

Nucleophilic Aromatic Substitution

Reacting C with D under microwave irradiation (150°C, 30 minutes) in DMF with K₂CO₃ yields the protected intermediate E in 50–55% yield. Deprotection with TFA/CH₂Cl₂ (1:1) affords the target compound in 85% purity.

Buchwald-Hartwig Amination

Employing Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 hours achieves C–N bond formation between C and D , yielding E in 60–65% yield. This method minimizes side products but requires rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Buchwald-Hartwig Amination
Yield (%) 50–55 60–65
Reaction Time 30 minutes 24 hours
Purification Complexity Moderate High
Scalability Limited Feasible

The Buchwald-Hartwig method offers superior yields but demands stringent conditions, whereas microwave-assisted substitution balances speed and practicality.

Optimization Challenges and Solutions

Regioselectivity in Quinoline Functionalization

Directed ortho-metalation (DoM) using LTMP and (-)-sparteine ensures precise nitration at C3, improving regioselectivity to >90%.

Purification of Hydrophobic Intermediates

Reversed-phase chromatography (C18 column, MeCN/H₂O gradient) resolves mixtures of E and unreacted C , achieving >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.65–7.45 (m, 5H, Ph), 4.12 (m, 1H, piperidine H-3), 3.65–3.20 (m, 4H, piperidine H-2,6).
  • HRMS : m/z calc. for C₂₅H₂₂ClN₂O₃ [M+H]⁺: 457.1289, found: 457.1292.

化学反応の分析

Types of Reactions: 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

科学的研究の応用

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active quinoline derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

作用機序

The mechanism of action of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s quinoline core allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Applications References
Target Compound 6-Cl, 4-Ph, 3-(piperidine-3-carboxylic acid) 382.84 High solubility; potential intermediate for drug discovery. Discontinued.
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide Carboxylic acid replaced with 2,4-dimethylphenyl amide ~434.3 (estimated) Reduced solubility due to hydrophobic amide; possible enhanced membrane permeability.
7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-... Fluorine, cyclopropyl, methoxy groups; piperidine-aminooxyimino substituent 525.21 Antibacterial activity (fluoroquinolone analog); higher molecular weight impacts bioavailability.
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid Piperidine replaced with acetic acid ~343.8 (estimated) Enhanced solubility; used in cancer and inflammation research.
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Piperazine ring instead of piperidine; ethyl and fluorine substituents 315.34 API impurity; piperazine increases flexibility for receptor binding.
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carboditioate Dithiocarbamate group on piperidine ~453.4 (estimated) Potential protease inhibition; sulfur enhances metal-binding capacity.
Key Comparative Insights :

Functional Group Impact :

  • The carboxylic acid in the target compound improves solubility compared to its amide derivative () but may reduce cell permeability due to ionization .
  • Replacement with acetic acid () further increases hydrophilicity, favoring formulations requiring rapid dissolution .

Biological Activity: Fluoroquinolone analogs () exhibit antibacterial activity due to fluorine and cyclopropyl groups, which stabilize DNA gyrase interactions . The target compound lacks these groups, suggesting divergent therapeutic applications.

Commercial Status: The target compound is discontinued (), limiting its current use compared to actively researched analogs like the acetic acid derivative () or fluoroquinolones ().

生物活性

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential pharmacological properties. The compound features a complex structure that may contribute to various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C₁₉H₁₉ClN₂O₃
  • Molecular Weight : 382.84 g/mol
  • CAS Number : 669754-82-9
  • MDL Number : MFCD04222052

Biological Activity Overview

Research has indicated that compounds similar to 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid exhibit a range of biological activities. The following sections summarize key findings related to its pharmacological effects.

1. Anti-inflammatory Activity

Studies have demonstrated that derivatives of quinoline compounds can exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models .

2. Analgesic Effects

The analgesic potential of related compounds has been evaluated in various animal models. For example, certain derivatives have shown efficacy in reducing pain responses without significantly affecting blood pressure or heart rate . The mechanism is thought to involve modulation of pain pathways through interaction with opioid receptors or inhibition of specific ion channels.

3. Neuroprotective Properties

Neuroprotective effects have been observed in compounds structurally related to 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid. These compounds have been reported to protect neuronal cells from apoptosis induced by oxidative stress . The neuroprotective mechanism may involve the reduction of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Case Studies

A series of studies focused on the pharmacological evaluation of structurally related compounds provide insights into the potential applications of 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid:

StudyFindings
Study 1Demonstrated significant reduction in inflammation markers in animal models treated with related quinoline derivatives .
Study 2Showed potent analgesic activity with minimal side effects on cardiovascular parameters in rats .
Study 3Indicated neuroprotective effects against oxidative stress in cultured neuronal cells .

Research Findings

Recent pharmacological evaluations have highlighted the importance of structural modifications on the biological activity of quinoline derivatives. The presence of specific substituents can enhance potency and selectivity for targeted biological pathways.

The proposed mechanisms underlying the biological activities include:

  • Inhibition of inflammatory mediators : Targeting pathways involved in cytokine production.
  • Interaction with ion channels : Modulating pain signals through ion channel inhibition.
  • Antioxidant activity : Reducing oxidative stress via scavenging free radicals.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid, and what challenges arise during purification?

Answer: Synthesis typically involves multi-step reactions, including:

Quinoline Core Formation : Cyclocondensation of substituted anilines with β-keto esters under acidic conditions to form the 1,2-dihydroquinolin-2-one scaffold.

Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the piperidine moiety.

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF/MeOH.

Q. Challenges in Purification :

  • Byproduct Removal : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is required due to polar byproducts.
  • Solubility Issues : Low solubility in non-polar solvents necessitates use of DMF or DMSO for recrystallization .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?

Answer: Experimental Techniques :

  • NMR : 1H^1H-NMR (DMSO-d6) should show characteristic peaks: δ 8.2–8.4 ppm (quinoline H), δ 3.1–3.5 ppm (piperidine CH₂), and δ 12.5 ppm (broad, COOH).
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₁H₁₈ClN₂O₃: 381.1005).

Q. Computational Validation :

  • DFT Calculations : Optimize geometry using Gaussian 16 at B3LYP/6-31G(d) level to compare experimental vs. theoretical IR spectra .

Q. Q3. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how can they be optimized?

Answer:

Property Value Optimization Strategy
LogP ~2.5 (predicted)Introduce polar substituents (e.g., -OH)
Solubility <0.1 mg/mL in H₂OUse co-solvents (DMSO ≤1%) or pH adjustment (buffered saline, pH 7.4)
pKa COOH: ~3.5; Piperidine N: ~8.9Salt formation (e.g., sodium carboxylate) .

Advanced Research Questions

Q. Q4. How should researchers address contradictory data in biological activity studies (e.g., IC₅₀ variability across assays)?

Answer: Contradictions may arise from:

  • Assay Conditions : Variations in pH, serum protein binding, or reducing agents (e.g., DTT) can alter compound stability. Validate using standardized protocols (e.g., CLSI guidelines).
  • Target Conformation : Use cryo-EM or X-ray crystallography to verify binding site interactions.
  • Structural Analogs : Compare with derivatives (e.g., 6-fluoro or 4-methylphenyl analogs) to identify SAR trends .

Q. Q5. What strategies are effective for resolving enantiomeric purity issues in the piperidine moiety during synthesis?

Answer:

  • Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation.
  • Asymmetric Catalysis : Employ Pd-catalyzed asymmetric hydrogenation with (R)-BINAP ligand (≥95% ee).
  • Analytical QC : Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) to confirm enantiomeric ratios .

Q. Q6. How can computational modeling guide the design of derivatives with enhanced target affinity?

Answer:

Molecular Docking (AutoDock Vina) : Screen derivatives against the ATP-binding pocket of kinase targets (e.g., PDB: 3NYX). Prioritize compounds with ΔG < -9 kcal/mol.

MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond occupancy.

ADMET Prediction (SwissADME) : Filter candidates for CNS permeability (logBB > -1) and CYP3A4 inhibition risk .

Q. Q7. What experimental approaches validate off-target effects in cellular models?

Answer:

  • Kinome Profiling : Use KinomeScan® to assess selectivity across 468 kinases.
  • CRISPR-Cas9 Knockout : Validate target specificity by comparing WT vs. KO cell lines (e.g., IC₅₀ shift >10-fold).
  • Phosphoproteomics (LC-MS/MS) : Identify dysregulated signaling pathways post-treatment .

Q. Q8. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement using ELISA or PET imaging.
  • Metabolite Identification (LC-HRMS) : Check for active/inactive metabolites in liver microsomes.
  • Formulation Adjustments : Use nanoemulsions or liposomes to improve bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。